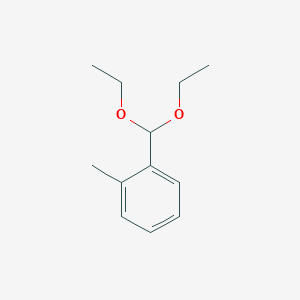

1-(Diethoxymethyl)-2-methylbenzene

Descripción

1-(Diethoxymethyl)-2-methylbenzene (CAS: 58378-32-8) is an aromatic compound featuring a benzene ring substituted with a diethoxymethyl group (-CH(OCH₂CH₃)₂) and a methyl group (-CH₃) in the ortho position. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol . This compound is structurally categorized as an acetal derivative of o-tolualdehyde, where the aldehyde group is protected by two ethoxy groups. It is primarily utilized in organic synthesis as a stabilizing intermediate or protecting group for aldehydes, owing to its resistance to nucleophilic attack under basic conditions .

Propiedades

Número CAS |

5469-00-1 |

|---|---|

Fórmula molecular |

C12H18O2 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

1-(diethoxymethyl)-2-methylbenzene |

InChI |

InChI=1S/C12H18O2/c1-4-13-12(14-5-2)11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3 |

Clave InChI |

WARCDZGSKKKAMZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(C1=CC=CC=C1C)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Diethoxymethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(Diethoxymethyl)-2-methylbenzene typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Diethoxymethyl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

1-(Diethoxymethyl)-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Diethoxymethyl)-2-methylbenzene involves its interaction with specific molecular targets. The diethoxymethyl group can undergo hydrolysis to form reactive intermediates, which can then interact with enzymes or other proteins. These interactions can modulate biological pathways and lead to various effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(Diethoxymethyl)-2-methylbenzene and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 1-(Diethoxymethyl)-2-methylbenzene | C₁₂H₁₈O₂ | 194.27 | 58378-32-8 | -CH(OCH₂CH₃)₂, -CH₃ (ortho) | Not reported | Not reported |

| Benzaldehyde diethyl acetal | C₁₁H₁₆O₂ | 180.24 | 774-48-1 | -CH(OCH₂CH₃)₂ (no methyl group) | 222 | 1.57 |

| 1-(Dimethoxymethyl)-2-methylbenzene | C₁₀H₁₄O₂ | 166.22 | 58378-32-8* | -CH(OCH₃)₂, -CH₃ (ortho) | Lower than diethoxy analog | Not reported |

| 1-Butyl-4-(diethoxymethyl)benzene | C₁₅H₂₄O₂ | 236.35 | 83803-80-9 | -CH(OCH₂CH₃)₂, -C₄H₉ (para) | Not reported | Not reported |

| 1-(Azidomethyl)-2-methylbenzene | C₈H₉N₃ | 147.18 | 126799-83-5 | -CH₂N₃, -CH₃ (ortho) | -30 (Flash Point) | Not reported |

Notes:

- Benzaldehyde diethyl acetal lacks the methyl group, resulting in reduced steric hindrance and a higher boiling point (222°C) compared to methyl-substituted analogs .

- 1-(Dimethoxymethyl)-2-methylbenzene replaces ethoxy with methoxy groups, reducing molecular weight and likely lowering boiling points due to shorter alkyl chains .

- 1-Butyl-4-(diethoxymethyl)benzene introduces a para-butyl chain, enhancing lipophilicity and altering solubility profiles .

- 1-(Azidomethyl)-2-methylbenzene contains a reactive azide group, making it hazardous (flammable, F code) but valuable in click chemistry .

Steric and Electronic Effects

- Steric Hindrance: The ortho-methyl group in 1-(Diethoxymethyl)-2-methylbenzene introduces steric hindrance, as evidenced in reductive N-heterocyclization reactions. For example, 1-(2-nitrostyryl)-2-methylbenzene (a nitro-substituted analog) showed reduced yields (entry 3, 2d: ~80%) compared to non-methylated derivatives (entries 5–6: ~90%) due to steric constraints .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on aromatic rings enhance reactivity in cyclization reactions, while electron-donating groups (e.g., -OCH₃) stabilize intermediates. The diethoxymethyl group acts as an electron-rich protecting group, stabilizing the aldehyde functionality .

Spectroscopic and Analytical Data

- NMR Spectroscopy :

- Mass Spectrometry : GC-MS data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (a benzamide analog) confirmed molecular ion peaks and fragmentation patterns, a methodology applicable to diethoxymethyl derivatives .

Actividad Biológica

1-(Diethoxymethyl)-2-methylbenzene, also known as diethoxymethyl toluene, is a compound with potential biological activity that has garnered interest in various fields of research, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, synthesis, and relevant studies.

1-(Diethoxymethyl)-2-methylbenzene has the following chemical characteristics:

- Molecular Formula : C12H16O2

- CAS Number : 5469-00-1

- Molecular Weight : 196.26 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to 1-(diethoxymethyl)-2-methylbenzene exhibit antimicrobial activity. For example, studies on structurally related aromatic compounds have shown effectiveness against various bacterial strains, suggesting that the diethoxymethyl group may enhance this activity through specific interactions with microbial cell membranes or metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In a kinetic resolution study involving Amano AK enzyme, it was found that 1-(diethoxymethyl)-2-methylbenzene could act as an ethoxy group donor, leading to the production of optically active compounds with notable enantioselectivity . This indicates potential applications in chiral synthesis and drug development.

Case Studies

- Kinetic Resolution Study : A study published in Organic & Biomolecular Chemistry demonstrated that the use of 1-(diethoxymethyl)-2-methylbenzene in kinetic resolution reactions resulted in an isolated yield of 41% and enantioselectivity greater than 200 when using tert-butyl methyl ether (TBME) as a solvent . This showcases its utility in synthesizing enantiomerically enriched products.

- Antimicrobial Activity Assessment : A comparative analysis of various aromatic compounds revealed that those containing diethoxy groups exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .

Synthesis Methods

The synthesis of 1-(diethoxymethyl)-2-methylbenzene can be achieved through various methods, including:

- Alkylation Reactions : Utilizing diethyl malonate and appropriate alkyl halides under basic conditions to introduce the diethoxymethyl group onto the aromatic ring.

- Grignard Reactions : Employing Grignard reagents with diethoxy precursors can yield the desired compound with high specificity .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.